N1-(3-fluoro-4-methylphenyl)-N2-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)oxalamide
Description
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Properties
IUPAC Name |
N'-(3-fluoro-4-methylphenyl)-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O2S/c1-13-4-7-16(8-5-13)22-25-15(3)19(29-22)10-11-24-20(27)21(28)26-17-9-6-14(2)18(23)12-17/h4-9,12H,10-11H2,1-3H3,(H,24,27)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOBHLFSIYLDCQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(S2)CCNC(=O)C(=O)NC3=CC(=C(C=C3)C)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(3-fluoro-4-methylphenyl)-N2-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)oxalamide is a compound of interest due to its potential biological activities. This article explores its biological activity, supported by relevant data and research findings.
Chemical Structure and Properties
The compound is characterized by its complex structure, which includes:
- A fluorinated phenyl ring .
- A thiazole moiety that enhances its biological interactions.
- An oxalamide backbone , which is known for its role in biological activity modulation.
1. Anticancer Activity
Research indicates that compounds with similar structural features often exhibit anticancer properties. For instance, derivatives of thiazoles have shown significant cytotoxicity against various cancer cell lines. The oxalamide group may contribute to this activity by enhancing the interaction with cellular targets involved in cancer proliferation.
2. Anti-inflammatory Properties
Studies suggest that thiazole derivatives can modulate inflammatory pathways. The presence of the fluorine atom may enhance the compound's ability to interact with specific receptors involved in inflammatory responses, potentially leading to reduced inflammation.
In Vitro Studies
Several studies have evaluated the cytotoxic effects of related compounds on cancer cell lines, such as:
- MCF-7 (breast cancer)
- HCT116 (colon cancer)
These studies typically employ assays like MTT or XTT to assess cell viability post-treatment with varying concentrations of the compound.
The mode of action for similar compounds often involves:
- Intercalation with DNA : This leads to disruption of replication and transcription processes.
- Inhibition of specific enzymes : Targeting kinases or other proteins crucial for cancer cell survival.
Case Studies
- Case Study on Thiazole Derivatives : A study on thiazole derivatives demonstrated that modifications in the side chains significantly affected their anticancer activity. The introduction of a methyl group at specific positions increased potency against breast cancer cells, suggesting a similar potential for this compound.
- Anti-inflammatory Effects : In a model of acute inflammation, compounds with oxalamide structures were shown to reduce edema significantly, indicating that this compound might possess similar anti-inflammatory properties.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing N1-(3-fluoro-4-methylphenyl)-N2-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)oxalamide?
- Methodology : The synthesis typically involves multi-step reactions with controlled conditions. A common approach includes:
- Step 1 : Condensation of substituted chlorobenzoyl chlorides with thiazole intermediates in PEG-400 solvent under heterogeneous catalysis (e.g., Bleaching Earth Clay, pH 12.5) at 70–80°C for 1 hour .
- Step 2 : Monitoring reaction progress via TLC, followed by quenching with ice water, filtration, and recrystallization in aqueous acetic acid for purification .
- General Procedure : Similar oxalamide derivatives are synthesized using coupling agents (e.g., EDCI/HOBt) in anhydrous DMF, with yields optimized by maintaining inert atmospheres and stoichiometric ratios .
Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?
- Key Techniques :
- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., fluorophenyl chemical shifts at δ 7.2–7.8 ppm, thiazole protons at δ 6.5–7.0 ppm) .
- FT-IR : Identification of amide C=O stretches (~1650–1700 cm) and thiazole C-S bonds (~680 cm) .
- X-ray Crystallography : SHELX software for resolving crystal structures, particularly for verifying stereochemistry and intermolecular interactions (e.g., π-stacking) .
Q. What preliminary biological activities have been reported for this compound?
- Findings :
- Anticancer Activity : Inhibition of tyrosine kinases (IC values in the nanomolar range) via competitive ATP-binding site interactions .
- Antimicrobial Effects : Broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus MIC: 8 µg/mL) through membrane disruption or enzyme inhibition .
- Data Table :
| Activity Type | Target/Model | Key Result | Reference |
|---|---|---|---|
| Kinase Inhibition | EGFR | IC = 12 nM | |
| Antibacterial | S. aureus | MIC = 8 µg/mL |
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Strategies :
- Catalyst Screening : Testing alternative catalysts (e.g., DMAP or N-methylmorpholine) to enhance acylation efficiency .
- Solvent Optimization : Replacing PEG-400 with polar aprotic solvents (e.g., DMF or acetonitrile) to improve solubility of intermediates .
- Temperature Gradients : Implementing stepwise temperature control (e.g., 50°C for nucleation, 80°C for crystallization) to reduce side-product formation .
Q. How should researchers address structural ambiguities in crystallographic or spectroscopic data?
- Approach :
- Dual Refinement : Combining SHELXL (for small-molecule refinement) with ab initio computational tools (e.g., DFT) to validate bond lengths and angles .
- 2D NMR Correlations : HSQC and HMBC experiments to resolve overlapping signals in aromatic regions .
Q. What methodologies resolve contradictions in reported biological activities across studies?
- Solutions :
- Standardized Assays : Repeating experiments under uniform conditions (e.g., fixed ATP concentrations in kinase assays) to minimize variability .
- Orthogonal Validation : Cross-testing in multiple models (e.g., cell-free enzymatic vs. cell-based assays) to confirm target specificity .
Q. What strategies are effective for identifying this compound’s molecular targets?
- Techniques :
- Chemoproteomics : Using biotinylated analogs for pull-down assays coupled with LC-MS/MS to map binding proteins .
- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict interactions with kinase domains or bacterial enzymes .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
- Framework :
- Core Modifications : Introducing electron-withdrawing groups (e.g., -CF) on the phenyl ring to enhance kinase affinity .
- Side-Chain Engineering : Replacing the ethyl linker with propyl or cyclic analogs to improve metabolic stability .
- Data Table :
| Modification | Biological Impact | Reference |
|---|---|---|
| -CF at C4 | 3x increase in EGFR inhibition | |
| Propyl linker | 50% longer plasma half-life |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
